molecular formula C11H15ClFNO B6270487 [2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride CAS No. 1955499-51-0

[2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride

Cat. No. B6270487
CAS RN: 1955499-51-0
M. Wt: 231.7
InChI Key:
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Description

“[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride” is a compound with the molecular formula C11H15ClFNO . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring and its substituents. The structure-activity relationship (SAR) of the studied compounds suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.69 . Other properties such as boiling point and storage conditions are not specified .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in the treatment of various diseases. The design of new molecules with the pyrrolidine scaffold can be guided by the synthetic strategies and SAR studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride' involves the conversion of 2-fluoro-4-nitrobenzene to 2-fluoro-4-(pyrrolidin-3-yl)nitrobenzene, followed by reduction to 2-fluoro-4-(pyrrolidin-3-yl)aniline, and then conversion to the final product through a reaction with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-fluoro-4-nitrobenzene", "pyrrolidine", "sodium borohydride", "formaldehyde", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Nitration of 2-fluoro-4-nitrobenzene with nitric acid and sulfuric acid to obtain 2-fluoro-4-nitrobenzene", "Step 2: Reduction of 2-fluoro-4-nitrobenzene with pyrrolidine and sodium borohydride to obtain 2-fluoro-4-(pyrrolidin-3-yl)aniline", "Step 3: Conversion of 2-fluoro-4-(pyrrolidin-3-yl)aniline to [2-fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride by reacting with formaldehyde and hydrochloric acid in diethyl ether and water" ] }

CAS RN

1955499-51-0

Molecular Formula

C11H15ClFNO

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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